(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is widely used due to its stability under acidic conditions and its ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amine, forming the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group using appropriate reagents.
Esterification and Amidation: The carboxylic acid group can form esters or amides through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Oxidation: Reagents like pyridinium chlorochromate (PCC) can oxidize the hydroxyl group.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of ketones to alcohols.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Ketone: Oxidation of the hydroxyl group forms a ketone.
Reduced Alcohol: Reduction of the ketone forms an alcohol.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides with aromatic residues.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the pentanoic acid backbone. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(2S)-4-hydroxy-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)18-10(16)13(6)8(9(14)15)7-12(4,5)17/h8,17H,7H2,1-6H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
QHESFWVJLHHFJC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(C)(C)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(C)(C)O)C(=O)O |
Origin of Product |
United States |
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